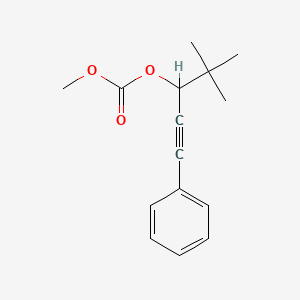
Carbonic acid, 1-(1,1-dimethylethyl)-3-phenyl-2-propynyl methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid, 1-(1,1-dimethylethyl)-3-phenyl-2-propynyl methyl ester: is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a carbonic acid ester group, a phenyl group, and a propynyl group, which contribute to its distinct chemical behavior.
N~3~-(2,3-Dihydro-1H-inden-2-yl)-N-hydroxy-beta-alaninamide: is another compound with significant scientific interest. It contains an indene ring, a hydroxy group, and an alaninamide moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: The compound can be synthesized through the esterification of carbonic acid with 1-(1,1-dimethylethyl)-3-phenyl-2-propynyl alcohol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods: Large-scale production involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency.
Synthetic Routes and Reaction Conditions:
Amidation: This compound can be synthesized by reacting 2,3-dihydro-1H-indene-2-carboxylic acid with N-hydroxy-beta-alanine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: The industrial synthesis involves the use of batch reactors with precise control over temperature and pH to ensure the desired product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carbonyl compounds.
Reduction: Alcohol derivatives.
Substitution: Substituted esters.
Types of Reactions:
Hydrolysis: This compound can undergo hydrolysis to form corresponding carboxylic acids and amines.
Condensation: It can participate in condensation reactions to form larger molecules.
Cyclization: The compound can undergo cyclization to form cyclic derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Condensation: Dehydrating agents such as phosphorus pentoxide (P2O5).
Cyclization: Heat or catalytic conditions.
Major Products:
Hydrolysis: Carboxylic acids and amines.
Condensation: Larger molecules.
Cyclization: Cyclic derivatives.
Scientific Research Applications
Carbonic acid, 1-(1,1-dimethylethyl)-3-phenyl-2-propynyl methyl ester
This compound has applications in:
Chemistry: Used as a reagent in organic synthesis.
Biology: Potential use in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
N~3~-(2,3-Dihydro-1H-inden-2-yl)-N-hydroxy-beta-alaninamide
This compound is used in:
Chemistry: As a building block for the synthesis of complex molecules.
Biology: Investigated for its potential therapeutic properties.
Medicine: Explored for its role in drug development.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
Carbonic acid, 1-(1,1-dimethylethyl)-3-phenyl-2-propynyl methyl ester
The compound exerts its effects through:
Molecular Targets: Interacts with specific enzymes and receptors.
Pathways Involved: Participates in metabolic pathways related to ester hydrolysis and oxidation-reduction reactions.
N~3~-(2,3-Dihydro-1H-inden-2-yl)-N-hydroxy-beta-alaninamide
The compound’s mechanism involves:
Molecular Targets: Binds to specific proteins and enzymes.
Pathways Involved: Involved in pathways related to hydrolysis and condensation reactions.
Comparison with Similar Compounds
- N-(2,3-dihydro-1H-inden-2-yl)-2-[(2R,5S,6S)-6-(hydroxymethyl)-5-[(oxo-(propan-2-ylamino)methyl]amino]-2-oxanyl]acetamide
- 5-(2-(alkylamino)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-6-hydroxypyrimidine-2,4(1H,3H)-dione
Uniqueness:
- The combination of the indene ring and alaninamide moiety provides distinct chemical properties and potential applications.
Properties
CAS No. |
849927-48-6 |
|---|---|
Molecular Formula |
C15H18O3 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
(4,4-dimethyl-1-phenylpent-1-yn-3-yl) methyl carbonate |
InChI |
InChI=1S/C15H18O3/c1-15(2,3)13(18-14(16)17-4)11-10-12-8-6-5-7-9-12/h5-9,13H,1-4H3 |
InChI Key |
TWRPSGPXCFCJGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C#CC1=CC=CC=C1)OC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















